molecular formula C15H21N5O3 B2843617 3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-17-0

3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2843617
CAS No.: 927556-17-0
M. Wt: 319.365
InChI Key: CYFZYERMRAVIQT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, thanks to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Researchers have synthesized a series of derivatives based on the imidazo[2,1-f]purine-2,4-dione nucleus to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a substituent at the 7-position showed significant receptor affinity, indicating potential as anxiolytic and antidepressant agents. Docking studies highlighted the importance of substitutions at specific positions for receptor selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Properties

A novel synthesis approach produced mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of the purine-2,8-dione, demonstrating unique chemical properties and reactivity. These studies contribute to the understanding of the compound's structural features and potential for further chemical modification (Coburn & Taylor, 1982).

Antidepressant and Anxiolytic-like Activity

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated that specific derivatives exhibit anxiolytic-like and antidepressant-like activity, comparable to established drugs like Diazepam and Imipramine, supporting their potential for treating affective disorders (Zagórska et al., 2009).

Molecular Design for Enhanced Receptor Activity

Further structure-activity relationship studies on imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists have been conducted. Modifications at 1-, 3-, and 8-positions of the molecule aimed to improve potency and hydrophilicity, with computational docking and 3D-QSAR studies aiding in understanding the binding disposition of these compounds. This research offers insights into designing molecules with specific receptor activities, contributing to the development of targeted therapies (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary greatly depending on their structure and the biological system they interact with . Without specific information on “3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, it’s difficult to provide a detailed mechanism of action.

Future Directions

The future directions for research on imidazole derivatives are vast, given their broad range of chemical and biological properties . They have potential in the development of new drugs and other chemical products .

Properties

IUPAC Name

2-butyl-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-4-5-6-19-13(22)11-12(17(3)15(19)23)16-14-18(7-8-21)10(2)9-20(11)14/h9,21H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFZYERMRAVIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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